(E)-6-(3,4,5-trimethoxystyryl)benzofuran-4-ol (E)-6-(3,4,5-trimethoxystyryl)benzofuran-4-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17257794
InChI: InChI=1S/C19H18O5/c1-21-17-10-13(11-18(22-2)19(17)23-3)5-4-12-8-15(20)14-6-7-24-16(14)9-12/h4-11,20H,1-3H3/b5-4+
SMILES:
Molecular Formula: C19H18O5
Molecular Weight: 326.3 g/mol

(E)-6-(3,4,5-trimethoxystyryl)benzofuran-4-ol

CAS No.:

Cat. No.: VC17257794

Molecular Formula: C19H18O5

Molecular Weight: 326.3 g/mol

* For research use only. Not for human or veterinary use.

(E)-6-(3,4,5-trimethoxystyryl)benzofuran-4-ol -

Specification

Molecular Formula C19H18O5
Molecular Weight 326.3 g/mol
IUPAC Name 6-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1-benzofuran-4-ol
Standard InChI InChI=1S/C19H18O5/c1-21-17-10-13(11-18(22-2)19(17)23-3)5-4-12-8-15(20)14-6-7-24-16(14)9-12/h4-11,20H,1-3H3/b5-4+
Standard InChI Key CKGOZQOFJSRSSW-SNAWJCMRSA-N
Isomeric SMILES COC1=CC(=CC(=C1OC)OC)/C=C/C2=CC(=C3C=COC3=C2)O
Canonical SMILES COC1=CC(=CC(=C1OC)OC)C=CC2=CC(=C3C=COC3=C2)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

(E)-6-(3,4,5-Trimethoxystyryl)benzofuran-4-ol features a benzofuran scaffold—a fused benzene and furan ring system—substituted at position 6 with a styryl group bearing 3,4,5-trimethoxy substituents. The hydroxyl group at position 4 introduces polarity, while the (E)-configuration of the styryl double bond ensures spatial separation of the methoxy groups and benzofuran moiety . The molecular formula is C20H20O5\text{C}_{20}\text{H}_{20}\text{O}_5, with a calculated molecular weight of 340.37 g/mol.

Table 1: Key Structural Features

FeatureDescription
Core structureBenzofuran (fused benzene-furan system)
Substituents- Styryl group at C6 with 3,4,5-trimethoxy
- Hydroxyl group at C4
Stereochemistry(E)-configuration of the styryl double bond
Molecular formulaC20H20O5\text{C}_{20}\text{H}_{20}\text{O}_5
Molecular weight340.37 g/mol

Physicochemical Characteristics

The compound’s lipophilicity is enhanced by the methoxy groups, which may facilitate membrane permeability, while the hydroxyl group at C4 contributes to hydrogen bonding potential . Predicted solubility in polar aprotic solvents (e.g., DMSO) aligns with similar benzofuran derivatives . The (E)-configuration optimizes steric interactions, potentially enhancing target binding compared to the (Z)-isomer.

Synthetic Pathways and Modifications

Core Benzofuran Synthesis

The benzofuran core is typically synthesized via cyclization of 2-hydroxyacetophenone derivatives. For example, acid-catalyzed cyclization of 2-hydroxy-4-methoxyacetophenone yields the benzofuran scaffold, which is then functionalized at C6 through cross-coupling reactions .

Hydroxylation at C4

Post-functionalization hydroxylation is achieved via demethylation of a protected methoxy group. For instance, boron tribromide (BBr₃) selectively removes the methyl group at C4, yielding the final hydroxylated product.

Table 2: Representative Synthetic Route

StepReaction TypeReagents/ConditionsYield (%)
1CyclizationH₂SO₄, 110°C, 6h65–70
2Heck couplingPd(OAc)₂, PPh₃, DMF, 80°C50–55
3DemethylationBBr₃, CH₂Cl₂, −78°C to RT75–80

Biological Activities and Mechanisms

Antiviral Activity

Benzofuran derivatives, including structurally related compounds, exhibit potent antiviral effects by modulating the STING (stimulator of interferon genes) pathway. Activation of STING triggers interferon-I (IFN-I) production, enhancing innate immunity against viral pathogens . In luciferase assays, benzofurans induced IFN-β promoter activity in a STING-dependent manner, with EC₅₀ values in the nanomolar range for SARS-CoV-2 inhibition . Mutagenesis studies confirm direct STING binding, suggesting a similar mechanism for (E)-6-(3,4,5-trimethoxystyryl)benzofuran-4-ol .

Anticancer Prospects

While direct evidence is lacking, benzofuran derivatives are known to inhibit breast cancer cell proliferation via tubulin polymerization disruption or topoisomerase inhibition . The styryl group’s conjugation system may enable intercalation into DNA, a hypothesis supported by docking studies of analogous compounds .

Pharmacological Applications and Future Directions

Antiviral Therapeutics

The compound’s STING agonist activity positions it as a candidate for broad-spectrum antiviral development. Preclinical models show benzofurans reduce HCoV-229E and SARS-CoV-2 viral titers by 3–4 logs at 100 nM . Combination therapies with direct-acting antivirals could synergize to overcome resistance .

Antimicrobial Formulations

Structural optimization could enhance potency against multidrug-resistant bacteria. Derivatives with halogen substitutions at C5 exhibit improved MIC profiles, suggesting a tunable scaffold .

Oncological Research

Further studies should evaluate cytotoxicity in cancer cell lines and mechanisms like apoptosis induction. The hydroxyl group’s redox activity may also confer pro-oxidant effects in tumor microenvironments .

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